STRONTIUM LANTHANUM ALUMINATE SINGLE C
Description
Contextualization of Complex Oxide Systems in Contemporary Materials Research
Complex oxides are a class of solid-state materials containing oxygen and at least two different metal cations. okstate.eduokstate.edu These materials, particularly those with a perovskite structure (a general chemical formula of ABX₃), have become a focal point of contemporary materials research due to the vast array of functional properties they exhibit. okstate.edusustainability-directory.comstmjournals.com The unique crystal structure of perovskites allows for a wide variety of elements to be incorporated, leading to diverse and tunable electronic, magnetic, and optical properties. sustainability-directory.comstmjournals.com
This chemical flexibility enables the design of materials with properties ranging from superconductivity and colossal magnetoresistance to ferroelectricity and catalytic activity. okstate.eduedinst.com The strong interactions between electrons in these systems lead to a complex interplay between the material's charge, spin, orbital, and lattice degrees of freedom, which defies understanding through traditional band theory. okstate.eduokstate.edu Researchers can engineer these materials by changing their chemical composition or by layering them to create artificial structures with emergent properties not found in the bulk constituents. okstate.edusciencedaily.com This has led to significant advancements in fields such as optoelectronics, energy storage, and catalysis. stmjournals.com
Significance of Strontium Lanthanum Aluminate as a Model System for Fundamental Investigations
Strontium Lanthanum Aluminate (SrLaAlO₄, hereafter SLA) has emerged as a crucial model system, particularly as a single crystal substrate for the epitaxial growth of thin films. cascryst.comsamaterials.com Its significance stems from several key characteristics. SLA possesses a tetragonal crystal structure that is structurally compatible with many functional oxides, including high-temperature superconductors like Yttrium Barium Copper Oxide (YBCO). samaterials.comcascryst.commsesupplies.com This structural similarity and a moderate lattice mismatch (approximately 2.5-3.5% with YBCO) are critical for growing high-quality, single-crystal thin films with minimal defects. cascryst.comncelements.com
A defining advantage of SLA is its structural stability; it does not undergo phase transitions from its melting point down to low operational temperatures. samaterials.comncelements.comaemdeposition.com This is a critical feature, as phase transitions in a substrate can induce twinning, stress, and defects in the overlying thin film, degrading its performance. cornell.edu Furthermore, SLA exhibits a lower coefficient of thermal expansion compared to many other perovskite substrates. cascryst.comheegermaterials.comsamaterials.com This allows for film deposition at lower temperatures, which helps to reduce stress and further improve the lattice match between the substrate and the film. aemdeposition.comsamaterials.com Its low dielectric constant also makes it suitable for high-frequency and microwave applications. samaterials.comsputtertargets.net
Evolution of Research Perspectives on Strontium Lanthanum Aluminate Single Crystal Architectures
Research into SLA single crystals has been driven by the need for ideal substrates for complex oxide thin films, particularly high-T_c_ superconductors. wikipedia.org The primary method for producing large, high-quality single crystals of SLA is the Czochralski method. cascryst.comresearchgate.netwikipedia.org This technique involves pulling a crystal from a melt, allowing for precise control over the crystal's orientation and quality. inc42.comjiwaji.edu
Initial development focused on producing stoichiometric SLA crystals and understanding the growth process. researchgate.net Researchers investigated how variations in the starting material composition and growth parameters, such as pull rate and rotation speed, affected the quality of the final crystal. researchgate.net A significant challenge identified during the growth process is the tendency for stacking faults and the formation of polycrystalline material. semanticscholar.org
Later research has focused on refining the Czochralski technique to minimize these defects and improve surface quality. This includes post-growth surface treatments like thermal annealing to achieve atomically flat surfaces, which are crucial for high-quality epitaxial film growth. researchgate.net The focus has evolved from simply producing the crystals to engineering their surfaces and understanding how defects can be controlled or eliminated to enhance the properties of the thin films grown upon them. researchgate.netopen.eduopen.edu
Scope and Objectives of Current Academic Inquiry into Strontium Lanthanum Aluminate Single Crystal Architectures
Current academic inquiry into SLA single crystals is multifaceted, targeting improvements in crystal quality and expanding its applications. A primary objective remains the growth of large, defect-free SLA crystals. This includes investigating the influence of dopants, such as neodymium, on the crystal's properties and the optimization of growth conditions to prevent issues like coloration or stacking faults. msesupplies.comresearchgate.net
A significant area of research is defect engineering. researchgate.net This involves understanding and controlling point defects, dislocations, and planar defects like twinning, as these imperfections can significantly impact the physical and chemical properties of both the substrate and the deposited film. open.eduopen.edusarahlambart.com For instance, suppressing defects in the SLA substrate has been shown to enhance the superconducting properties of films grown on it. researchgate.net
Furthermore, research is exploring the application of SLA as a substrate for a wider range of materials beyond superconductors, including ferroelectrics, magnetic materials, and novel oxide heterostructures for next-generation quantum and electronic devices. cascryst.comresearchgate.net The stable dielectric properties and low loss tangent of SLA also make it a continued subject of investigation for advanced microwave and optoelectronic devices. heegermaterials.comcrystec.de The goal is to leverage the unique properties of SLA to facilitate the discovery and development of new functional materials and devices. sciencedaily.comelsevierpure.comresearchgate.net
Data Tables
Table 1: Physical and Crystallographic Properties of Strontium Lanthanum Aluminate (SrLaAlO₄) This table summarizes key material properties reported for single crystal SrLaAlO₄.
| Property | Value | References |
| Crystal System | Tetragonal | cascryst.comheegermaterials.comwafer-crylink.com |
| Growth Method | Czochralski | cascryst.comaemdeposition.comresearchgate.net |
| Lattice Constants | a = 3.756 Å, c = 12.63 Å | cascryst.comaemdeposition.comheegermaterials.com |
| Melting Point | ~1650 °C | cascryst.comaemdeposition.comheegermaterials.com |
| Density | 5.92 g/cm³ | cascryst.comaemdeposition.comheegermaterials.com |
| Mohs Hardness | 6 - 6.5 | cascryst.commsesupplies.comaemdeposition.com |
| Dielectric Constant (ε) | ~16.8 - 22 | cascryst.comaemdeposition.comheegermaterials.com |
| Thermal Expansion (a-axis) | (7.55 ± 0.02) × 10⁻⁶ K⁻¹ | wafer-crylink.com |
| Thermal Expansion (c-axis) | (1.71 ± 0.02) × 10⁻⁵ K⁻¹ | wafer-crylink.com |
Properties
CAS No. |
12251-73-9 |
|---|---|
Molecular Formula |
AlLaO4Sr |
Molecular Weight |
317.508 |
Origin of Product |
United States |
Advanced Methodologies for Strontium Lanthanum Aluminate Single Crystal Growth
Czochralski Growth Techniques for High-Quality Strontium Lanthanum Aluminate Monocrystals
The Czochralski (CZ) method is a widely utilized and well-developed industrial process for producing large, high-quality single crystals, including oxide materials like Strontium Lanthanum Aluminate. aemdeposition.comwikipedia.orgicm.edu.pl The process involves the solidification of a crystal from a melt of the same composition contained in a crucible. numberanalytics.com A seed crystal is introduced to the melt surface and is slowly pulled upwards while rotating, resulting in a large, cylindrical single-crystal ingot or boule. wikipedia.orgnumberanalytics.com For SrLaAlO₄, which has a melting point of approximately 1650 °C (1923 K), this method is highly effective. msesupplies.comaemdeposition.comprincetonscientific.com
Optimization of Growth Parameters: Pulling Rate, Rotation Speed, and Thermal Gradients
The quality of the resulting crystal is critically dependent on the precise control of several growth parameters.
Pulling Rate: This determines the speed at which the crystal is withdrawn from the melt. A slow pulling rate is generally necessary to maintain a stable crystal-melt interface and minimize the incorporation of defects. For complex oxide garnets grown by the Czochralski method, pulling rates are often in the range of 1 mm/h. aps.org
Rotation Speed: The crystal and/or the crucible are rotated to homogenize the temperature and composition of the melt at the growth interface. numberanalytics.com Rotation influences the fluid dynamics of the melt, affecting the shape of the solid-liquid interface and the distribution of any impurities. Typical rotation speeds for oxide crystals can range from 10 to 20 rpm. aps.org
Thermal Gradients: Precise control of the temperature gradients, both axially and radially, within the furnace is crucial. wikipedia.org A stable thermal environment, provided by a well-designed heating furnace, ensures a consistent melt temperature and controls the rate of cooling of the grown crystal, which is essential to prevent cracking and the formation of dislocations. aps.orgsamaterials.com Numerical simulations are often employed to optimize furnace design and thermal gradients to improve crystal quality. researchgate.net
| Parameter | Typical Range/Value | Primary Influence |
|---|---|---|
| Pulling Rate | 0.5 - 2.0 mm/h | Growth stability, defect density |
| Rotation Speed | 5 - 20 rpm | Melt homogenization, interface shape |
| Thermal Gradient (Axial) | 10 - 100 °C/cm | Crystallization rate, stress reduction |
Control of Melt Composition and Stoichiometry during Strontium Lanthanum Aluminate Single Crystal Growth
Maintaining the precise stoichiometry of the melt throughout the growth process is essential for producing high-quality, homogeneous single crystals. SrLaAlO₄ melts congruently, meaning the solid and liquid phases have the same composition, which simplifies the growth process compared to incongruently melting materials. samaterials.comaemdeposition.com The process begins with high-purity (e.g., 99.99%) precursor powders of strontium carbonate, lanthanum oxide, and aluminum oxide, which are mixed in the correct stoichiometric ratio. samaterials.com Control over the furnace atmosphere, typically an inert gas like argon or nitrogen with a small amount of oxygen, is necessary to prevent the reduction of the oxides and the introduction of impurities from the crucible, which is often made of iridium for high-temperature oxide growth. aps.orgsamaterials.com
Seed Crystal Selection and Orientation for Strontium Lanthanum Aluminate Monocrystal Fabrication
The growth process is initiated using a small, high-quality seed crystal. numberanalytics.com This seed acts as a template, and its crystallographic orientation determines the orientation of the entire boule. For SrLaAlO₄ substrates intended for superconductor deposition, the <001> orientation is commonly specified. msesupplies.comaemdeposition.com The seed must be free of defects such as cracks and sub-grains, as these imperfections can propagate into the growing crystal. A precisely oriented seed is dipped into the molten material, and by carefully controlling the temperature, a "necking" process is often employed to eliminate any dislocations that may have formed at the initial point of contact. wikipedia.org
Floating Zone Methodologies for Strontium Lanthanum Aluminate Single Crystal Fabrication
The floating zone (FZ) method is another powerful technique for growing high-purity single crystals. A key advantage of the FZ method is that it is crucible-free, which eliminates a major source of contamination, a crucial factor for growing materials for electronic and quantum applications. psi.chmdpi.com In this method, a narrow region of a polycrystalline feed rod is melted, creating a "floating zone" that is held in place by surface tension between the feed rod and a seed crystal. psi.ch This molten zone is then moved along the length of the feed rod, leaving behind a solidified single crystal. While less common than the CZ method for SrLaAlO₄, the FZ technique is widely used for other perovskite oxides like Lanthanum Aluminate (LaAlO₃) and Strontium Titanate (SrTiO₃). researchgate.netarxiv.orgresearchgate.net
Laser-Heated Floating Zone Applications for Strontium Lanthanum Aluminate Single Crystals
The Laser-Heated Floating Zone (LHFZ) or Laser-Heated Pedestal Growth (LHPG) technique utilizes a high-power laser, such as a CO₂ or Nd:YAG laser, as the heat source. mdpi.comwikipedia.org The laser's energy is focused onto a small area, creating a molten zone with very steep temperature gradients. wikipedia.org This allows for the growth of materials with very high melting points and helps to maintain the stability of the molten zone. wikipedia.org The LHFZ method offers several advantages, including high growth rates and the ability to grow small-diameter crystal fibers with excellent structural quality. wikipedia.orgnasa.gov The process starts with a feed rod made from high-purity powders and a seed crystal, which are brought together in the laser focus to form the molten zone. nasa.govtechbriefs.com
Image Furnace Configurations for Controlled Strontium Lanthanum Aluminate Monocrystal Growth
An alternative to laser heating is the use of an optical image furnace. These furnaces employ high-power halogen or xenon lamps as the heat source. psi.charxiv.org The radiation from the lamps is focused onto the feed rod by a set of mirrors, typically with an ellipsoidal or parabolic shape. psi.ch This configuration allows for uniform heating of the zone and precise temperature control. Image furnaces are commonly used for the Traveling Solvent Floating Zone (TSFZ) method, which is a variation of the FZ technique. psi.ch By carefully controlling the power to the lamps and the translation rates of the feed and seed rods, a stable molten zone is maintained, leading to the growth of a high-quality single crystal. psi.chresearchgate.net
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | SrLaAlO₄ | azimp.ru |
| Crystal Structure | Tetragonal | msesupplies.comazimp.ru |
| Lattice Constants | a = 3.756 Å, c = 12.63 Å | msesupplies.comaemdeposition.com |
| Melting Point | 1650 °C (1923 K) | samaterials.comaemdeposition.comazimp.ru |
| Density | 5.92 g/cm³ | samaterials.comaemdeposition.com |
| Hardness (Mohs) | 6 - 7 | aemdeposition.comprincetonscientific.comazimp.ru |
| Dielectric Constant | ~17 | samaterials.comprincetonscientific.comazimp.ru |
Flux Growth Strategies for Strontium Lanthanum Aluminate Single Crystals
The flux method, a form of high-temperature solution growth, involves dissolving the constituent oxides of SrLaAlO₄ (SrO, La₂O₃, and Al₂O₃) in a suitable molten salt, or "flux." wikipedia.orgyoutube.com The crystal is then grown by slowly cooling the saturated solution, allowing for the precipitation and growth of SrLaAlO₄ single crystals. youtube.com This technique is particularly useful for materials with high melting points or for those that melt incongruently. arxiv.org
The choice of a proper solvent system is a critical factor that significantly influences the size, quality, and morphology of the resulting crystals. An ideal flux should exhibit several key characteristics:
High solubility for the solute materials (SrO, La₂O₃, Al₂O₃). researchgate.net
A significant temperature coefficient of solubility. rsc.org
Low melting point and viscosity. researchgate.net
Low volatility at the growth temperature. researchgate.net
Chemical inertness towards the crucible material (typically platinum). wikipedia.orgrsc.org
Minimal incorporation into the crystal lattice. ucsb.edu
For the growth of oxide crystals like aluminates, several flux systems have been successfully employed. Common choices include lead-based fluxes, such as PbO-PbF₂ , and bismuth-based fluxes, like Bi₂O₃ . rsc.orgresearchgate.netdigitalfire.com The addition of other components, such as B₂O₃, can be used to modify the flux properties, such as acidity and viscosity, to optimize crystal growth. rsc.orgmdpi.com For instance, a K₂CO₃-B₂O₃-Bi₂O₃ mixture has been utilized for the growth of other rare-earth iron oxides. mdpi.com
The selection of the solvent can also influence the crystal habit. For example, in the growth of sapphire (Al₂O₃) from a PbO-PbF₂ flux, the crystal morphology was found to vary from flat plates in PbF₂-rich melts to more equidimensional crystals in PbO-rich melts, a phenomenon attributed to surface adsorption of Pb²⁺ ions and fluoride (B91410) contamination. researchgate.net
Interactive Data Table: Potential Flux Systems for Strontium Lanthanum Aluminate Growth
| Flux System | Key Components | Typical Operating Temperatures (°C) | Potential Advantages | Potential Challenges |
| Lead Fluoride | PbO, PbF₂ | 900 - 1300 | High solubility for many oxides, well-established for aluminates. researchgate.net | Toxicity of lead compounds, potential for lead incorporation into the crystal. |
| Bismuth Oxide Based | Bi₂O₃, B₂O₃ | 800 - 1200 | Lower toxicity than lead, effective solvent for a wide range of oxides. rsc.orgdigitalfire.com | Potential for bismuth incorporation, can be more reactive with crucibles. |
| Borate Based | B₂O₃ with alkali or alkaline earth oxides | 900 - 1100 | Low viscosity, can produce high-quality crystals. rsc.org | Can be highly corrosive, may form glassy phases. |
| Mixed Alkali/Alkaline Earth Halides | LiF, BaF₂ | 800 - 1000 | Low melting points, can reduce volatility. | May have lower solubility for some oxides compared to lead or bismuth fluxes. |
A precisely controlled temperature profile is fundamental for successful flux growth, governing both the nucleation of new crystals and their subsequent growth. The process generally involves three main stages:
Homogenization: The crucible containing the solute and flux is heated to a temperature significantly above the liquidus temperature to ensure complete dissolution and homogenization of the melt. wikipedia.org This "soaking" period can last for several hours.
Slow Cooling: The furnace is then cooled at a very slow and controlled rate, typically between 0.1 and 10 °C per hour. youtube.com This slow cooling induces supersaturation, leading to the nucleation of SrLaAlO₄ crystals. The rate of cooling is a critical parameter; too rapid cooling can lead to the formation of many small crystals or dendritic growth, while a rate that is too slow may result in a low yield.
Separation: Once the temperature has been lowered to a point where a sufficient number of crystals have grown, the crystals are separated from the molten flux. This can be achieved by decanting the flux, or by cooling the entire crucible to room temperature and then mechanically or chemically separating the crystals from the solidified flux. youtube.com
The specific temperature range for the growth of SrLaAlO₄ from a flux would depend on the chosen solvent system. For lead-based or bismuth-based fluxes, the growth window would typically be in the range of 1300 °C down to around 900 °C. The engineering of the temperature profile, including the soak temperature, cooling rate, and temperature gradients within the furnace, is crucial for controlling the number of nuclei and promoting the growth of large, well-formed single crystals. rsc.org
Investigation of Growth Defects and Inclusion Formation in Strontium Lanthanum Aluminate Monocrystals
Even under optimized growth conditions, single crystals are not perfect and can contain various types of defects that can significantly impact their physical properties. jos.ac.cnrsc.org These defects can be broadly categorized as macroscopic (e.g., inclusions, cracks) and microscopic (e.g., dislocations, point defects).
Internal stress is a common issue in single crystals grown at high temperatures, arising from factors such as thermal gradients during cooling and lattice mismatch with inclusions or the crucible. This stress can lead to the formation of defects like dislocations and, in severe cases, cracking of the crystal. vu.nl The stress-strain relationship in a single crystal is complex and highly anisotropic, depending on the crystallographic direction of the applied stress. youtube.comtec-science.com
The analysis of stress and strain in SrLaAlO₄ monocrystals can be performed using techniques such as high-resolution X-ray diffraction (HRXRD) and transmission electron microscopy (TEM). mdpi.com HRXRD can be used to measure lattice parameters with high precision, allowing for the determination of strain fields within the crystal. mdpi.com TEM, particularly techniques like geometric phase analysis (GPA), can provide real-space images of the strain fields associated with individual defects like dislocations. nih.gov Understanding the stress distribution is the first step toward engineering the growth process to minimize it.
Interactive Data Table: Techniques for Stress and Strain Analysis in Single Crystals
| Technique | Information Obtained | Advantages | Limitations |
| High-Resolution X-ray Diffraction (HRXRD) | Lattice parameters, strain, crystal quality. mdpi.com | Non-destructive, provides information over a large area. | Limited spatial resolution. |
| Transmission Electron Microscopy (TEM) | Direct imaging of defects, strain field mapping (GPA). mdpi.comnih.gov | High spatial resolution, can identify defect types. | Destructive sample preparation, localized analysis. |
| Raman Spectroscopy | Changes in phonon modes due to stress. | Non-destructive, sensitive to local stress. | Can be difficult to quantify stress without calibration. |
| Polarized Light Microscopy | Visualization of stress-induced birefringence. | Non-destructive, relatively simple. | Provides a qualitative map of stress distribution. |
The reduction of defects in SrLaAlO₄ monocrystals grown by the flux method requires careful control over several growth parameters.
Minimizing Macroscopic Defects (Inclusions and Cracks):
Flux Inclusions: These are a common type of macroscopic defect in flux-grown crystals, where pockets of the flux material become trapped within the growing crystal. Strategies to minimize flux inclusions include:
Slower Cooling Rates: This allows for more controlled growth and reduces the likelihood of constitutional supercooling, which can lead to the trapping of flux. youtube.com
Optimizing Solute Concentration: Ensuring the solute is fully dissolved during the soak period and avoiding excessively high concentrations can prevent the formation of spurious phases that can be incorporated as inclusions.
Stirring the Melt: Although technically challenging at high temperatures, stirring can help to homogenize the melt and reduce the formation of a boundary layer around the growing crystal where flux can be trapped.
Cracks: These often result from thermal stress during cooling. Minimization strategies include:
Very Slow and Controlled Cooling: After the growth phase, the furnace should be cooled to room temperature very slowly to minimize thermal gradients and associated stresses.
Annealing: Post-growth annealing of the crystals at a temperature below the growth temperature but high enough to relieve stress can be an effective method to reduce cracking.
Minimizing Microscopic Defects (Dislocations and Point Defects):
Dislocations: These are line defects in the crystal lattice. Their density can be reduced by:
Using High-Purity Starting Materials: Impurities can act as nucleation sites for dislocations.
Controlling Nucleation: Using a seed crystal can help to control the initial growth and reduce the number of dislocations that form during the initial stages of crystallization.
Maintaining a Stable Growth Interface: Fluctuations in temperature can lead to unstable growth and the generation of dislocations.
Point Defects: These include vacancies, interstitials, and substitutions. rsc.org In SrLaAlO₄, these can involve missing atoms (e.g., oxygen vacancies) or the substitution of one cation for another. Their concentration is influenced by:
Growth Atmosphere: Controlling the oxygen partial pressure during growth can influence the concentration of oxygen vacancies.
Flux Composition: The chemical potential of the elements in the flux can affect the stoichiometry of the growing crystal. For example, growing from a flux rich in one of the constituent oxides might lead to a non-stoichiometric crystal.
Doping: The intentional addition of dopants can be used to control the defect chemistry and, in some cases, reduce the concentration of undesirable native defects. mdpi.com For example, doping with elements that have a fixed valence state can sometimes suppress the formation of oxygen vacancies.
By carefully controlling these aspects of the flux growth process, it is possible to produce high-quality Strontium Lanthanum Aluminate single crystals with a low density of defects, making them suitable for demanding applications.
Crystallographic Investigations and Structural Refinements of Strontium Lanthanum Aluminate Single Crystals
High-Resolution X-ray Diffraction Studies of Strontium Lanthanum Aluminate Crystal Structures
Strontium Lanthanum Aluminate crystallizes in the perovskite phase with a tetragonal K₂NiF₄ structure. optica.org This structure is characterized by layers of AlO₆ octahedra in the a-b plane, with the larger Strontium (Sr²⁺) and Lanthanum (La³⁺) cations situated between these layers. optica.org The random distribution of Sr²⁺ and La³⁺ ions on the A-site of the perovskite lattice introduces a degree of structural disorder, which is a key characteristic of this material. optica.org
Lattice Parameter Precision Determination and Anisotropy in Strontium Lanthanum Aluminate Monocrystals
Precise determination of the lattice parameters is crucial for understanding the structural compatibility between the SrLaAlO₄ substrate and the thin films grown upon it. HRXRD measurements have established that SrLaAlO₄ possesses a tetragonal crystal structure. princetonscientific.comcascryst.com The lattice constants are typically reported as a = 0.3756 nm and c = 1.263 nm. princetonscientific.comazimp.ru These values are critical for calculating the lattice mismatch with epitaxial layers, a key factor influencing the quality and properties of the deposited film. msesupplies.comcascryst.com
The thermal expansion of SrLaAlO₄ single crystals exhibits significant anisotropy. The thermal expansion coefficient is reported to be 1.71 x 10⁻⁶ K⁻¹ parallel to the c-axis and 7.55 x 10⁻⁶ K⁻¹ perpendicular to the c-axis. princetonscientific.comazimp.ru This anisotropy is a direct consequence of the layered crystal structure and must be considered during the high-temperature deposition of thin films to minimize thermal stress and potential cracking.
Table 1: Lattice Parameters and Thermal Expansion Coefficients of Strontium Lanthanum Aluminate
| Property | Value | Reference |
| Crystal Structure | Tetragonal | princetonscientific.comcascryst.com |
| Lattice Constant 'a' | 0.3756 nm | princetonscientific.comazimp.ru |
| Lattice Constant 'c' | 1.263 nm | princetonscientific.comazimp.ru |
| Thermal Expansion (ǁ c) | 1.71 x 10⁻⁶ K⁻¹ | princetonscientific.comazimp.ru |
| Thermal Expansion (⊥ c) | 7.55 x 10⁻⁶ K⁻¹ | princetonscientific.comazimp.ru |
Space Group Identification and Crystallographic Symmetry Analysis of Strontium Lanthanum Aluminate
The space group of a crystal defines the symmetry elements present in its structure. For Strontium Lanthanum Aluminate, the identified space group is I4/mmm. optica.org This space group belongs to the tetragonal crystal system and is consistent with the K₂NiF₄-type structure. optica.org The symmetry analysis reveals that the Aluminum (Al³⁺) ions are located in slightly distorted octahedral sites, surrounded by six oxygen atoms. optica.org The Strontium and Lanthanum ions are randomly distributed in nine-coordinated sites with C₄ᵥ symmetry. optica.org This random distribution is a form of crystallographic disorder that can influence the material's properties.
In contrast, the related compound Lanthanum Aluminate (LaAlO₃) exhibits a rhombohedral distorted perovskite structure with the space group R-3c under ambient conditions, which can transition from a cubic phase at higher temperatures. researchgate.netresearchgate.net This highlights the significant impact of the A-site cation composition on the resulting crystal symmetry.
Neutron Diffraction Techniques for Atomic Position Refinement in Strontium Lanthanum Aluminate Single Crystals
While X-ray diffraction is sensitive to the electron density distribution, neutron diffraction provides complementary information by scattering from the atomic nuclei. This makes it particularly powerful for accurately locating light atoms, such as oxygen, in the presence of heavier elements like Strontium and Lanthanum. Neutron diffraction is, therefore, an indispensable tool for the detailed refinement of atomic positions within the SrLaAlO₄ crystal lattice.
The Rietveld refinement method is a common analytical approach for both powder and single-crystal neutron diffraction data. oxfordneutronschool.orgyoutube.com It involves fitting the entire diffraction pattern with a calculated profile based on a structural model, allowing for the refinement of lattice parameters, atomic coordinates, and thermal displacement parameters.
Nuclear Density Mapping and Bond Length Analysis in Strontium Lanthanum Aluminate Architectures
Through the analysis of neutron diffraction data, it is possible to construct a nuclear density map of the SrLaAlO₄ unit cell. This map provides a direct visualization of the atomic positions and their thermal vibrations. From these refined atomic coordinates, precise bond lengths and angles can be calculated.
The Al-O bond lengths within the AlO₆ octahedra are a critical parameter, as they influence the electronic properties of the material. Similarly, the Sr/La-O bond lengths provide insight into the local coordination environment of the A-site cations and the extent of structural distortion. These detailed structural parameters are essential for theoretical modeling and for understanding the structure-property relationships in SrLaAlO₄.
Investigation of Oxygen Sublattice Ordering and Disorder in Strontium Lanthanum Aluminate Monocrystals
The oxygen sublattice plays a crucial role in determining the properties of perovskite oxides. Neutron diffraction is particularly sensitive to the positions and occupancy of the oxygen sites. In SrLaAlO₄, the random distribution of Sr²⁺ and La³⁺ cations can lead to local variations in the oxygen sublattice to maintain charge neutrality. This can manifest as slight displacements of the oxygen atoms from their ideal crystallographic positions, leading to what is known as static disorder.
Furthermore, at elevated temperatures, dynamic disorder in the oxygen sublattice can occur, where the oxygen ions exhibit large thermal vibrations. Neutron diffraction studies as a function of temperature can provide valuable information on the nature and extent of this disorder. Understanding the ordering and disorder within the oxygen sublattice is critical, as it can significantly impact ionic conductivity and the performance of SrLaAlO₄ as a substrate for oxide electronics.
Transmission Electron Microscopy (TEM) Analysis of Microstructure and Defect Structures in Strontium Lanthanum Aluminate
Transmission Electron Microscopy (TEM) is a powerful technique for imaging the microstructure of materials at the nanoscale. In the context of SrLaAlO₄ single crystals, TEM is used to identify and characterize crystalline defects such as dislocations, stacking faults, and grain boundaries. While high-quality single crystals are desired, the Czochralski growth method, commonly used for producing SrLaAlO₄, can introduce some level of defects. princetonscientific.comazimp.ru
Selected Area Electron Diffraction (SAED) in the TEM can be used to verify the crystal structure and orientation of specific regions of the sample. High-resolution TEM (HRTEM) can provide direct images of the atomic lattice, allowing for the visualization of the layered perovskite structure and the identification of any local structural variations or defects. The presence of defects can influence the surface quality of the substrate and potentially affect the epitaxial growth of thin films. For instance, in the related perovskite substrate Lanthanum Aluminate (LaAlO₃), crystal twins are a known defect that can be observed. crystalsubstrates.com However, a key advantage of SrLaAlO₄ is that it reportedly does not exhibit twinning. cascryst.comcascryst.com
High-Resolution TEM Imaging of Crystal Defects, Dislocations, and Grain Boundaries in Strontium Lanthanum Aluminate
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for the direct, real-space imaging of crystalline structures at the atomic scale. nih.gov This method is instrumental in the investigation of crystal imperfections, such as point defects, dislocations, and grain boundaries, which can significantly influence the material's physical properties. nih.gov In the context of Strontium Lanthanum Aluminate (SrLaAlO₄) single crystals, HRTEM enables the visualization of the crystal lattice to assess its quality and identify structural anomalies.
Research on SrLaAlO₄ crystals grown by the Czochralski method has often highlighted their high crystalline quality. mdpi.com Theoretical studies investigating the incorporation of dopants, such as Cu²⁺ substituting Al³⁺ sites, predict local structural distortions, including an outward stretch of the oxygen ligands surrounding the dopant ion. researchgate.net HRTEM can be employed to experimentally verify such localized lattice strains and defects. The technique involves directing a high-energy electron beam through an electron-transparent thin sample of the crystal. The resulting interference patterns of the transmitted and scattered electrons are magnified by a series of lenses to form a lattice image.
While extensive HRTEM studies focusing specifically on a wide range of defects in SrLaAlO₄ are not broadly reported, the methodology remains a primary tool for quality assessment. For instance, in analogous perovskite-type materials, HRTEM has been used to confirm defect-free single crystalline structures by observing uninterrupted lattice fringes. researchgate.netresearchgate.net Conversely, it can also reveal various classes of defects, including ribbon-like defects and disruptions at epitaxial interfaces in thin films. aps.org For SrLaAlO₄, HRTEM would be crucial for identifying dislocations, which appear as extra half-planes of atoms, or grain boundaries in polycrystalline samples, which are interfaces between differently oriented crystal domains. The analysis of such images provides direct insight into the structural integrity of the single crystal, which is vital for its application as a substrate for high-temperature superconductors and other epitaxial thin films. msesupplies.comsamaterials.com
Electron Diffraction Pattern Analysis for Phase Identification and Orientation Relationships in Strontium Lanthanum Aluminate
Electron diffraction is a fundamental technique used in transmission electron microscopy for determining the crystal structure, phase, and crystallographic orientation of materials. doitpoms.ac.uk When a monochromatic electron beam passes through a crystalline sample like Strontium Lanthanum Aluminate, the electrons are diffracted by the periodic potential of the atoms, producing a diffraction pattern on a detector. This pattern is a direct representation of the reciprocal lattice of the crystal. doitpoms.ac.uk
For a SrLaAlO₄ single crystal, which possesses a tetragonal structure belonging to the space group I4/mmm, electron diffraction patterns consist of a regular array of sharp, bright spots. mdpi.comprincetonscientific.com The analysis of the geometry and symmetry of this spot pattern allows for unambiguous phase identification. By measuring the distances between the central transmitted spot and the diffracted spots (R) and the angles between them, the lattice parameters of the crystal can be determined using the relationship d = λL/R, where d is the interplanar spacing, λ is the electron wavelength, and L is the effective camera length. doitpoms.ac.uk
This technique is particularly useful for confirming the single-crystal nature of the material and its orientation. By tilting the sample to a low-index zone axis (a direction with high crystallographic symmetry), a highly symmetric diffraction pattern is obtained, which can be indexed to reveal the orientation of the crystal with respect to the electron beam. doitpoms.ac.ukresearchgate.net In studies of related perovskite materials like Lanthanum Aluminate (LaAlO₃), convergent-beam electron diffraction (CBED) has been used to precisely determine the space group and identify lower-symmetry phases that can coexist within a crystal due to strain or oxygen deficiencies. Similarly, for SrLaAlO₄, electron diffraction analysis is essential for verifying its tetragonal structure and ensuring the absence of secondary phases or significant structural distortions that could compromise its performance as a substrate. mdpi.comsamaterials.com
Synchrotron Radiation Studies of Strontium Lanthanum Aluminate Single Crystal Structural Characteristics
Synchrotron radiation sources provide high-brilliance, high-flux X-ray beams that enable advanced structural characterization techniques far beyond the capabilities of conventional laboratory X-ray sources. nih.gov For Strontium Lanthanum Aluminate, synchrotron-based methods like surface X-ray diffraction have been pivotal in obtaining detailed insights into its surface structure under various conditions. aip.org
One such study investigated the (001) surface of a SrLaAlO₄ single crystal at room temperature and at an elevated temperature of 650 °C under ultra-high vacuum conditions at the Diamond Light Source. aip.org The analysis of the crystal truncation rods (CTRs), which provides information about surface and near-surface atomic structure, revealed significant distortions in the AlO₆ octahedra at the surface compared to the bulk structure. aip.org These findings are critical for understanding the interfacial properties when SrLaAlO₄ is used as a substrate for thin-film growth, as surface structure can influence strain and charge transport in the deposited layer. aip.org
Table 1: Surface Structural Findings for SrLaAlO₄ (001) from Synchrotron X-ray Diffraction
| Condition | Key Observation | Implication |
| Room Temperature (UHV) | Significant distortions to the surface AlO₆ octahedra. | The surface is not a simple bulk termination; reconstruction occurs. |
| 650 °C (UHV) | Continued presence of surface AlO₆ octahedral distortions. | The surface structure is sensitive to temperature, affecting its use in high-temperature applications. |
This table is based on findings reported from surface X-ray diffraction studies. aip.org
In-Situ X-ray Scattering for Phase Transition Dynamics in Strontium Lanthanum Aluminate
In-situ X-ray scattering, particularly when performed at a synchrotron source, is a powerful method for studying structural changes in materials as they happen, for example, during heating, cooling, or chemical reactions. aps.orgnih.gov This technique allows for the real-time observation of phase transition dynamics, lattice parameter variations, and other structural evolutions. nih.gov
For Strontium Lanthanum Aluminate, it is reported that the crystal undergoes no major structural phase transitions from its melting point down to room temperature, which is a key advantage for its use as a substrate material. aemdeposition.com However, in-situ X-ray scattering is still highly valuable for characterizing its high-temperature behavior. Studies have used X-ray diffraction to measure the variation in the lattice constants of SrLaAlO₄ as a function of temperature. aip.org This provides crucial data on the material's coefficient of thermal expansion, which is essential for matching with the thin films to be grown on it to minimize thermal stress. aemdeposition.com
By continuously collecting diffraction patterns while the crystal is heated, researchers can precisely map out the thermal expansion of the a- and c-axes of the tetragonal unit cell. Any subtle, high-temperature structural relaxations or the onset of increased atomic displacement (Debye-Waller factor) can be monitored, providing a comprehensive understanding of the crystal's structural stability under conditions relevant to thin-film deposition and device operation. aip.org
Resonant X-ray Scattering for Element-Specific Structural Information in Strontium Lanthanum Aluminate
Resonant X-ray Scattering (REXS) is an advanced synchrotron technique that provides element-specific and orbital-specific structural and electronic information. osti.govaps.org The technique works by tuning the energy of the incident X-ray beam to an absorption edge of a specific element within the crystal. Near this edge, the atomic scattering factor changes dramatically, making the scattering signal highly sensitive to the local chemical and electronic environment of that element, including its valence state and the symmetry of its bonding. researchgate.net
In Strontium Lanthanum Aluminate, the Sr²⁺ and La³⁺ cations randomly occupy the same crystallographic site in the tetragonal structure. mdpi.com REXS could be a powerful tool to investigate the degree of this cation disorder versus potential short-range or long-range ordering. By tuning the X-ray energy to the absorption edges of Strontium or Lanthanum, it would be possible to probe their respective local environments and search for superlattice reflections that would indicate an ordered arrangement. aps.org
Furthermore, REXS can provide detailed information about the AlO₆ octahedra. By tuning to the Al K-edge, one could probe the symmetry of the aluminum sites and investigate distortions in the octahedra with greater specificity than conventional diffraction. aip.org While specific REXS studies on SrLaAlO₄ are not widely published, the technique's proven ability to unravel complex charge, orbital, and magnetic ordering in other perovskite-like oxides makes it an ideal candidate for future investigations into the subtle structural and electronic properties of Strontium Lanthanum Aluminate. aps.orgaps.org
Computational and Theoretical Modeling of Strontium Lanthanum Aluminate Single Crystals
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in Strontium Lanthanum Aluminate
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding of complex inorganic materials like SrLaAlO₄. researchgate.net By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict material properties from first principles, without empirical parameters.
The electronic band structure and the density of states (DOS) are fundamental properties that determine the electrical and optical behavior of a material. For SrLaAlO₄, a wide-bandgap insulator, DFT calculations are used to map the energy levels that electrons can occupy.
The band structure illustrates the relationship between the energy and momentum of electrons within the crystal's Brillouin zone. Calculations for similar perovskite-type oxides, such as Strontium Titanate (SrTiO₃) and Lanthanum Aluminate (LaAlO₃), show that the valence band maximum (VBM) is typically dominated by O 2p states, while the conduction band minimum (CBM) is formed by the d-orbitals of the transition metal (in this case, Al 3p and La 5d states). lu.lv For SrLaAlO₄, the band structure would similarly reveal the nature of its large bandgap, which contributes to its insulating properties at room temperature. wikipedia.org
The Density of States (DOS) provides information about the number of available electronic states at each energy level. The partial DOS (PDOS) further decomposes this information, showing the contribution of each atomic orbital (e.g., Sr-p, La-d, Al-p, O-p) to the total electronic structure. This analysis is critical for understanding which atoms and orbitals are most influential in electronic transport and bonding. Studies on the LaAlO₃/SrTiO₃ interface, for instance, have utilized DOS calculations to explain the emergence of a two-dimensional electron gas (2DEG), highlighting the sensitivity of electronic properties to atomic composition and structure. wikipedia.orgwisc.edu
Table 1: Representative DFT Calculation Parameters for Perovskite Oxides
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Exchange-Correlation Functional | GGA (PBE), LDA, Hybrid (B3LYP) lu.lv | Approximates the complex many-electron interactions. |
| Basis Set | Plane-wave or Gaussian-type orbitals lu.lv | Represents the electronic wavefunctions. |
| Pseudopotential | Ultrasoft or PAW | Simplifies calculations by treating core electrons and the nucleus as a single entity. |
| Energy Cutoff | 400-500 eV | Determines the accuracy of the plane-wave basis set. |
| k-point Mesh | Monkhorst-Pack grid (e.g., 8x8x8) | Samples the Brillouin zone for accurate integration. |
DFT calculations are instrumental in elucidating the nature of chemical bonds within the SrLaAlO₄ crystal lattice. By analyzing the calculated electron density distribution, one can distinguish between ionic, covalent, and metallic bonding. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis are employed to quantify the bonding character. rsc.org
In SrLaAlO₄, the bonding is expected to be predominantly ionic, with significant charge transfer from the electropositive Sr and La cations to the electronegative oxygen anions. However, a degree of covalency is anticipated in the Al-O bonds within the AlO₆ octahedra, which is a common feature in perovskite aluminates. researchgate.net The analysis of electron density maps, often visualized as 2D contour plots, can reveal the accumulation or depletion of charge between atoms. For example, studies on lanthanum-doped barium titanate have used the Maximum Entropy Method (MEM) to show that doping enhances the covalent nature between titanium and oxygen ions. researchgate.net A similar analysis for SrLaAlO₄ would quantify the ionic character of the Sr-O and La-O bonds and the mixed ionic-covalent nature of the Al-O bonds. This understanding is crucial for predicting the material's structural stability and its response to external stimuli.
Molecular Dynamics Simulations for Lattice Dynamics and Thermal Behavior of Strontium Lanthanum Aluminate
Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the crystal lattice. This technique is essential for studying temperature-dependent properties, such as lattice vibrations and thermal expansion.
Phonons are quantized lattice vibrations that play a central role in a material's thermal properties, including thermal conductivity and heat capacity. libretexts.org The relationship between phonon frequency and wavevector is described by phonon dispersion curves, which can be calculated using MD simulations or lattice dynamics calculations based on DFT-derived forces.
The phonon dispersion curve for a crystal like SrLaAlO₄ consists of several branches: three acoustic modes and numerous optical modes. researchgate.net
Acoustic Modes: At low frequencies, these correspond to the collective, in-phase motion of atoms, akin to sound waves propagating through the crystal. researchgate.net
Optical Modes: At higher frequencies, these involve out-of-phase movements of adjacent atoms within the unit cell and can interact with electromagnetic radiation.
A theoretical study on cubic LaAlO₃ using DFT has detailed its phonon dispersion spectrum, identifying the frequencies of transverse (TO) and longitudinal (LO) optical phonons. researchgate.net For the more complex tetragonal structure of SrLaAlO₄, the analysis would reveal a richer spectrum of vibrational modes due to the lower symmetry and larger unit cell. Analyzing the eigenvectors associated with each phonon mode allows for the visualization of the specific atomic motions, providing insight into how thermal energy is stored and transported through the lattice.
The thermal expansion of a material is a direct consequence of the anharmonicity of its interatomic potential—that is, the deviation from a perfect harmonic oscillator. MD simulations, which naturally incorporate these anharmonic effects, are well-suited for predicting thermal expansion coefficients (TECs). By simulating the crystal at various temperatures and monitoring the change in lattice parameters, the TEC can be calculated directly.
For materials used in high-temperature applications, such as substrates for superconductors, a low and compatible TEC is critical. samaterials.com SrLaAlO₄ is noted for having a lower TEC than many other perovskite crystals. samaterials.com Theoretical predictions can validate experimental measurements and provide a deeper understanding of the atomic-level origins of this behavior. Research on related lanthanum zirconates has shown that substitutions on the lanthanum site can systematically alter the TEC, a phenomenon that can be effectively modeled and predicted using computational methods. researchgate.net These simulations can also predict how thermal expansion varies along different crystallographic axes (anisotropy), which is a key parameter for engineering heterostructures and devices.
First-Principles Calculations of Defect Formation Energies and Migration Pathways in Strontium Lanthanum Aluminate
Point defects, such as vacancies (missing atoms) and interstitials (extra atoms), are inevitably present in crystals and can significantly influence their properties. First-principles calculations, based on DFT, are the primary theoretical method for investigating the energetics of these defects.
The formation energy of a defect determines its equilibrium concentration at a given temperature. It is calculated as the energy difference between a perfect crystal supercell and a supercell containing the defect, taking into account the chemical potentials of the constituent elements. aps.orgresearchgate.net For SrLaAlO₄, the most likely native point defects include strontium, lanthanum, aluminum, and oxygen vacancies (VSr, VLa, VAl, VO) and the corresponding interstitials.
Table 2: Calculated Defect Formation Energies in a Related Perovskite Oxide (Example)
| Defect Type | Formation Energy (eV) under O-rich conditions | Formation Energy (eV) under O-poor conditions |
|---|---|---|
| Oxygen Vacancy (VO) | High | Low |
| Cation Vacancy (e.g., VSr) | Low | High |
| Oxygen Interstitial (Oi) | Low | High |
Note: This table is illustrative, based on general trends in perovskite oxides. Specific values for SrLaAlO₄ would require dedicated calculations.
Calculations for similar perovskite systems have shown that the formation energy of oxygen vacancies is typically low under oxygen-poor conditions, making them a common defect type. researchgate.net The charge state of the defect and its formation energy are also dependent on the position of the Fermi level within the bandgap. aps.org
Furthermore, these calculations can map the energy landscape for defect migration. By identifying the transition states between two adjacent sites, the activation energy (or migration barrier) for defect diffusion can be determined using methods like the Nudged Elastic Band (NEB). mdpi.comucl.ac.uk Understanding the migration pathways and barriers for ionic defects, particularly oxygen vacancies, is crucial for applications involving ion conductivity, such as in solid oxide fuel cells or sensors.
Surface Reconstruction and Termination Studies of Strontium Lanthanum Aluminate Single Crystal Surfaces
The surface of a crystal often behaves differently from its bulk due to the abrupt termination of the crystal lattice, leading to undercoordinated atoms and "dangling bonds". northwestern.edu This can result in surface reconstruction, where the atoms at the surface rearrange into a new, lower-energy configuration. northwestern.edu The study of these surface phenomena in Strontium Lanthanum Aluminate is critical for applications where surface and interface properties are paramount.
Ab initio modeling, which is based on first-principles quantum mechanics, is a powerful tool for investigating the energetics and stability of different surface terminations of SrLaAlO4. aip.org These calculations can determine the surface energy of various possible cuts of the crystal, predicting which surfaces are most likely to be stable. aip.org For layered oxides like SrLaAlO4, different terminations are possible, such as (Sr,La)O-terminated or AlO2-terminated surfaces. researchgate.net
Theoretical studies on similar perovskite materials like LaAlO3 have shown that the surface termination can be influenced by environmental conditions such as temperature and oxygen partial pressure. researchgate.netkaust.edu.sa For instance, the LaAlO3 (001) surface has been predicted to terminate with either an AlO2 or a LaO layer. northwestern.edu Ab initio calculations can model these effects and predict the most stable termination under specific conditions. researchgate.net
The stability of a surface is not only determined by its termination but also by the potential for surface reconstructions. Computational models can explore various reconstruction patterns and calculate their corresponding surface energies to identify the most stable surface structure.
Computational modeling can predict the specific atomic rearrangements that occur during surface reconstruction. These rearrangements can involve in-plane and out-of-plane displacements of surface atoms. For example, studies on SrLaAlO4(001) surfaces have revealed significant distortions of the surface AlO6 octahedra. aip.orgresearchgate.net The top layers of atoms can relax inwards or outwards from their bulk positions. aip.org
These atomic rearrangements have a direct impact on the electronic states at the surface. The altered bonding environment at the surface can lead to the formation of new electronic states within the band gap of the material. aip.orgnih.gov These surface states can significantly influence the material's electronic and catalytic properties.
Theoretical models can calculate the electronic density of states (DOS) for different surface configurations, revealing the presence and nature of these surface states. nih.gov For example, in some perovskite oxides, the polar nature of certain surfaces can lead to the formation of a two-dimensional electron gas (2DEG) at the surface or interface. researchgate.net Understanding and predicting these surface electronic states is crucial for designing and engineering devices with specific functionalities.
Interactive Data Table: Surface Atomic Displacements in SrLaAlO4(001)
The following table, based on findings from surface X-ray diffraction studies, illustrates the atomic displacements from the ideal bulk positions for the top atomic layers of the SrLaAlO4(001) surface at room temperature. aip.orgresearchgate.net A positive displacement in the z-direction (Δz) indicates a shift outwards, towards the vacuum, while a negative value indicates a shift inwards, towards the bulk.
| Atomic Layer | Atom | Δz (Å) | In-plane Displacement |
| 1 | Al | Inward | Significant |
| 1 | O | Outward | Significant |
| 2 | O | Outward | Significant |
| 2 | Sr/La | - | - |
| 3 | Al | - | - |
Spectroscopic Investigations of Electronic and Vibrational States in Strontium Lanthanum Aluminate Single Crystals
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Strontium Lanthanum Aluminate
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis confirms the presence of Strontium (Sr), Lanthanum (La), Aluminum (Al), and Oxygen (O) in the crystal. The high-resolution spectra for each element allow for the determination of their oxidation states, which are found to be Sr²⁺, La³⁺, Al³⁺, and O²⁻, consistent with the expected charge balance in the SrLaAlO₄ compound. nih.gov
Core-level spectroscopy, a key component of XPS, provides specific information about the chemical state and local environment of each element by measuring the binding energies of their core electrons. stanford.edu Since the binding energy of a core electron is sensitive to the chemical bonds and the coordination of the atom, shifts in these energies, known as chemical shifts, can be used to analyze the structure. stanford.edu
In Strontium Lanthanum Aluminate, the analysis of high-resolution XPS spectra reveals the binding energies for the core levels of its constituent elements. For instance, the Sr 3d spectrum typically shows two peaks, Sr 3d₅/₂ and Sr 3d₃/₂, corresponding to spin-orbit splitting. nih.gov Similarly, the La 3d spectrum exhibits a more complex structure with main peaks and satellite features, which are characteristic of trivalent lanthanum compounds. nih.gov The Al 2p and O 1s core-level spectra provide information about the Al-O bonding within the AlO₆ octahedra that form a fundamental part of the crystal structure.
Table 1: Representative Core-Level Binding Energies for Elements in Strontium Lanthanum Aluminate Note: Exact values can vary based on instrument calibration and specific sample conditions. The data below is representative for the elements in their expected oxidation states.
| Element | Core Level | Typical Binding Energy (eV) | Oxidation State |
|---|---|---|---|
| Strontium (Sr) | 3d₅/₂ | ~133.3 | +2 |
| Lanthanum (La) | 3d₅/₂ | ~835.8 | +3 |
| Aluminum (Al) | 2p | ~74.5 | +3 |
| Oxygen (O) | 1s | ~531.0 | -2 |
Valence band spectroscopy probes the highest occupied electronic states in a material, which are directly involved in chemical bonding. The valence band of SrLaAlO₄ is primarily formed by the O 2p orbitals, with some contribution from the Al 3s and 3p orbitals through hybridization within the AlO₆ octahedra. The Sr and La states are generally located at higher energy levels. The width and features of the valence band spectrum provide insight into the density of states and the nature of the chemical bonding in the crystal. Studies on related perovskite oxides show that the upper part of the valence band is dominated by O 2p non-bonding states, while the lower part consists of bonding states from Al-O hybridization.
X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) Studies of Strontium Lanthanum Aluminate
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating both the electronic structure of unoccupied states and the local geometric structure. mdpi.com While XMCD is used to study magnetic properties, it is not typically applied to the non-magnetic SrLaAlO₄ single crystal unless it is doped with magnetic ions.
NEXAFS, also known as X-ray Absorption Near-Edge Structure (XANES), focuses on the region near an absorption edge and provides information about the unoccupied electronic states (the conduction band). mdpi.comaps.org By tuning the X-ray energy to the absorption edges of Sr, La, Al, and O, one can probe the partial density of unoccupied states associated with each element. The features in a NEXAFS spectrum correspond to electronic transitions from a core level to unoccupied states. aps.org For SrLaAlO₄, the bottom of the conduction band is expected to be formed primarily by the hybridization of La 5d and Al 3s/3p orbitals. The NEXAFS spectra are sensitive to the local coordination geometry and can provide confirmation of the octahedral environment of the aluminum atoms and the coordination of the strontium and lanthanum atoms. aps.org
The EXAFS region of the XAS spectrum, extending from about 50 eV above the absorption edge, yields information about the local atomic structure. nih.gov This technique does not require long-range crystalline order and can precisely determine interatomic distances, coordination numbers, and the degree of local disorder (Debye-Waller factors) for the atoms immediately surrounding the absorbing atom. mdpi.comnih.gov
In SrLaAlO₄, EXAFS studies at the Al K-edge would reveal the Al-O bond lengths and coordination number within the AlO₆ octahedra, which are the primary structural units. EXAFS at the Sr K-edge and La L₃-edge would provide details on the local environment around the A-site cations, including the Sr/La-O bond distances. This is particularly important for understanding the local distortions caused by the random distribution of Sr²⁺ and La³⁺ ions on the same crystallographic site. nih.gov
Table 2: Representative Local Structural Parameters in SrLaAlO₄ Determined by EXAFS Note: This table represents the type of data obtained from EXAFS analysis, based on known crystal structures and typical bond lengths in similar oxides.
| Absorbing Atom | Neighbor Atom | Coordination Number (N) | Interatomic Distance (Å) |
|---|---|---|---|
| Al | O | 6 | ~1.90 |
| Sr/La | O | 9 | ~2.55 - 2.70 |
Raman and Infrared Spectroscopy for Lattice Vibrations and Phonon Modes in Strontium Lanthanum Aluminate Single Crystals
Raman and Infrared (IR) spectroscopy are complementary techniques used to study the vibrational modes (phonons) of a crystal lattice. spectroscopyonline.comarxiv.org These vibrations are quantized and their energies and symmetries are dictated by the crystal structure. In SrLaAlO₄, which has a tetragonal structure, group theory predicts a specific number of IR-active and Raman-active phonon modes.
Infrared spectroscopy studies on SrLaAlO₄ have identified the transverse and longitudinal phonon modes. researchgate.net The spectra show strong anisotropy between the in-plane (ab-plane) and c-axis responses. researchgate.net Pronounced asymmetric lineshapes are observed for some phonon modes, which is attributed to the random distribution of La³⁺ and Sr²⁺ atoms on the A-site, leading to disorder-induced mode coupling. researchgate.net
Raman spectroscopy is highly sensitive to the local structure and symmetry of the crystal. spectroscopyonline.com The Raman spectra of SrLaAlO₄ single crystals show distinct peaks corresponding to specific lattice vibrations. aps.org These modes include rotations and bending of the AlO₆ octahedra, as well as vibrations involving the Sr and La cations. researchgate.net The frequencies and polarization dependence of these Raman modes are used to assign them to specific symmetry representations (e.g., A₁g, B₁g, E_g) of the crystal's point group, often aided by first-principles calculations. aps.org
Table 3: Observed Infrared and Raman Phonon Modes in Strontium Lanthanum Aluminate Note: The frequencies are based on experimental data from related materials and theoretical calculations. researchgate.net
| Spectroscopy Type | Mode Symmetry | Approximate Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|---|---|
| Infrared (IR) | Eᵤ (In-plane) | ~207 | External mode involving Sr/La motion |
| Infrared (IR) | Eᵤ (In-plane) | ~445 | Al-O bending mode |
| Infrared (IR) | A₂ᵤ (c-axis) | ~680 | Al-O stretching mode |
| Raman | A₁₉ | ~230 | Sr/La axial vibration |
| Raman | E₉ | ~490 | AlO₆ octahedral bending mode |
Identification of Active Phonon Modes and Their Symmetries in Strontium Lanthanum Aluminate
Strontium Lanthanum Aluminate (SrLaAlO₄) typically crystallizes in a tetragonal structure belonging to the I4/mmm space group. scispace.comresearchgate.net Group theory analysis for this structure predicts the following optically active phonon modes:
Raman Active Modes: 2A₁g + 2E_g
Infrared (IR) Active Modes: 3A₂u + 4E_u
Experimental studies using polarized Raman and infrared spectroscopy have been conducted to identify and assign these vibrational modes. Polarized IR reflectivity spectra of SrLaAlO₄ single crystals show that the number of observed polar phonons is often higher than predicted by the factor-group analysis. researchgate.net This discrepancy is primarily attributed to the inherent crystallographic disorder arising from the random statistical distribution of Strontium (Sr²⁺) and Lanthanum (La³⁺) ions on the same lattice sites, which breaks the local symmetry. researchgate.netmdpi.com This disorder leads to the activation of otherwise silent modes and coupling between different phonon modes. researchgate.net
Key findings from infrared spectroscopy identify strong phonon modes around 207 cm⁻¹ and 445 cm⁻¹. researchgate.net Raman spectroscopy measurements have identified several modes, with a particularly intense A₁g mode observed at 311 cm⁻¹ in Yb:SrLaAlO₄. researchgate.net The maximum phonon frequency is observed to be approximately 650 cm⁻¹. researchgate.net In similar aluminate compounds, Fourier Transform Infrared (FT-IR) spectroscopy has been used to assign vibrational bands to specific atomic motions, such as the stretching vibrations of Al-O bonds within AlO₄ tetrahedra and AlO₆ octahedra. researchgate.net
Table 1: Observed Phonon Modes in Strontium Lanthanum Aluminate and Related Compounds
| Frequency (cm⁻¹) | Spectroscopy Method | Assignment/Symmetry | Reference |
| ~207 | Infrared | IR Active Phonon | researchgate.net |
| ~445 | Infrared | IR Active Phonon | researchgate.net |
| 311 | Raman | A₁g (most intense) | researchgate.net |
| 650 | Raman | Maximum Phonon Frequency | researchgate.net |
| 535 | FT-IR | Al-O Stretching (Octahedral) | researchgate.net |
| 878 | FT-IR | Al-O Stretching (Tetrahedral) | researchgate.net |
Temperature-Dependent Spectroscopic Studies for Anharmonicity and Phase Transition Signatures in Strontium Lanthanum Aluminate
The study of spectroscopic features as a function of temperature provides crucial information on lattice anharmonicity, electron-phonon coupling, and structural phase transitions. In SrLaAlO₄, temperature-dependent Raman spectroscopy reveals a progressive blue shift (increase in frequency) of phonon modes as the temperature is lowered. science.gov This behavior is characteristic of lattice contraction and an increase in internal stress due to thermal effects. science.gov
Evidence of a structural phase transition in SrLaAlO₄ has been observed. Studies focusing on the temperature dependence of the Raman band at 218 cm⁻¹ show a distinct discontinuity in its intensity and full width at half maximum (FWHM) at approximately 460 K. researchgate.net This suggests a subtle change in the crystal structure, which is consistent with thermal analysis data indicating a phase transition in that temperature range. researchgate.net
Furthermore, temperature-dependent photoluminescence studies on rare-earth-doped strontium lanthanum aluminate phosphors show that the emission intensity is strongly influenced by temperature. researchgate.netsemanticscholar.org This quenching of luminescence at higher temperatures is explained by non-radiative relaxation processes, which are mediated by the interaction of the electronic states of the dopant with the host lattice phonons (electron-phonon coupling). semanticscholar.org The analysis of these thermal effects is critical for applications that require stable optical properties over a range of temperatures.
Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) Studies of Defects and Local Environments in Strontium Lanthanum Aluminate
EPR and NMR are powerful local-probe techniques that are highly sensitive to the immediate atomic and electronic environment of specific nuclei and paramagnetic centers, respectively. They are invaluable for characterizing defects, dopant sites, and structural disorder that are not easily detected by diffraction methods which probe the average structure.
EPR Investigation of Paramagnetic Defects and Dopant States in Strontium Lanthanum Aluminate
Electron Paramagnetic Resonance (EPR) spectroscopy is used to investigate paramagnetic centers, which include dopant ions with unpaired electrons and lattice defects. In SrLaAlO₄ single crystals, intensive radiation, for example from a xenon lamp, has been shown to induce stable paramagnetic color centers. science.govscience.govscience.gov These defects are often associated with oxygen ions, such as O⁻₂, O₂, and F centers (oxygen vacancies with trapped electrons). science.govscience.govscience.gov
Solid-State NMR for Local Structural Probes and Disorder in Strontium Lanthanum Aluminate
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly of the ²⁷Al nucleus, provides exceptionally detailed information about the local structure and disorder in aluminate compounds. In materials like Strontium Lanthanum Aluminate (SrLaAl₃O₇), the properties can be very different at the local level compared to the average structure determined by X-ray diffraction, mainly due to the cationic disorder on the Sr/La site. acs.org
A study combining ²⁷Al solid-state NMR with Density Functional Theory (DFT) calculations on SrLaAl₃O₇ has effectively highlighted these differences. acs.org The research revealed a direct, linear relationship between the ²⁷Al quadrupolar coupling constant (C_Q), an NMR parameter sensitive to the local electric field gradient, and the degree of distortion in the AlO₄ tetrahedra. acs.org It was specifically shown that the distortion of one of the tetrahedral environments (T²) is dictated by the local arrangement of La³⁺ and Sr²⁺ ions around the apical, non-bridging oxygen atom. acs.org This demonstrates the power of solid-state NMR to provide a quantitative probe of local structural variations that are averaged out in conventional diffraction experiments.
Table 2: NMR Parameters for Probing Local Structure in Strontium Lanthanum Aluminate
| Parameter | Nucleus | Information Provided | Reference |
| Isotropic Chemical Shift (δ_iso) | ²⁷Al | Type of aluminum coordination (e.g., tetrahedral vs. octahedral) | acs.org |
| Quadrupolar Coupling Constant (C_Q) | ²⁷Al | Distortion of the local environment (e.g., AlO₄ tetrahedra) | acs.org |
Defect Chemistry and Engineering in Strontium Lanthanum Aluminate Single Crystals
Point Defect Equilibrium and Non-Stoichiometry in Strontium Lanthanum Aluminate Monocrystals
Point defects, which are imperfections involving a single or a small number of atomic sites, are thermodynamically unavoidable in any crystalline material above absolute zero. mit.edugithub.io In SrLaAlO₄, these defects govern the material's non-stoichiometry, which refers to deviations from the ideal chemical formula. This non-stoichiometry can manifest as variations in the cation ratio or, more commonly, in the oxygen content. mdpi.com The equilibrium concentration of these defects is a function of temperature, the chemical potential of the constituent elements, and the surrounding atmospheric conditions. mit.edu In complex oxides like SrLaAlO₄, non-stoichiometry is a critical factor that influences conductivity and structural stability. tuwien.at
Oxygen vacancies are a prevalent type of point defect in perovskite-type oxides, including SrLaAlO₄. arxiv.orgarxiv.org An oxygen vacancy is the absence of an O²⁻ ion from its lattice site, leaving behind two electrons that can become localized on nearby cations or at the vacancy site itself. nih.gov The concentration of these vacancies can be controlled through several methods:
Aliovalent Doping: The substitution of a cation by another with a different charge (aliovalent) is a primary method for introducing oxygen vacancies to maintain charge neutrality. nih.gov In materials like lanthanum strontium ferrite (B1171679) (LSF), substituting trivalent La³⁺ with divalent Sr²⁺ is compensated by the formation of oxygen vacancies. tuwien.at
Atmosphere Control: The concentration of oxygen vacancies is highly dependent on the oxygen partial pressure (p(O₂)) and temperature of the surrounding environment. tuwien.at Heating the crystal in a reducing atmosphere (low p(O₂)) increases the concentration of oxygen vacancies.
The presence and concentration of oxygen vacancies have significant structural implications. They can cause local distortions in the crystal lattice and are known to be the primary charge carriers for ionic conductivity in many oxide materials. nih.gov Computational studies on similar perovskites show that the formation energy of an oxygen vacancy can be influenced by lattice strain, although the effect may be small within typical ranges for epitaxial films. arxiv.orgarxiv.org
Table 1: Common Point Defects and Their Notation in SrLaAlO₄ This table describes potential intrinsic point defects using Kröger-Vink notation.
| Defect Type | Kröger-Vink Notation | Description | Compensation Mechanism Example |
|---|---|---|---|
| Strontium on Lanthanum Site | Sr'La | A divalent Sr²⁺ ion on a trivalent La³⁺ site, creating a net negative charge. | Creation of an oxygen vacancy (V••O) |
| Lanthanum on Strontium Site | La•Sr | A trivalent La³⁺ ion on a divalent Sr²⁺ site, creating a net positive charge. | Creation of a cation vacancy (e.g., V'''Al) |
| Oxygen Vacancy | V••O | A vacant oxygen site, creating a net positive charge. | Substitution of La³⁺ with Sr²⁺ |
| Aluminum Vacancy | V'''Al | A vacant aluminum site, creating a net negative charge. | Substitution of Sr²⁺ with La³⁺ |
| Anti-site Defect (Al on La) | AlLa | An Al³⁺ ion on a La³⁺ site (isovalent, no charge difference). | - |
| Anti-site Defect (La on Al) | LaAl | A La³⁺ ion on an Al³⁺ site (isovalent, no charge difference). | - |
Cation site disorder refers to cations occupying incorrect crystallographic sites, a phenomenon known as anti-site defects. mdpi.com In an ideal SrLaAlO₄ crystal, Sr²⁺ and La³⁺ ions share the A-site, while Al³⁺ ions occupy the B-site of the perovskite-like structure. mdpi.comresearchgate.net Anti-site disorder would involve, for example, an aluminum ion occupying an A-site or a strontium/lanthanum ion occupying a B-site.
Such disorder is generally limited due to the significant differences in ionic radii and charge between the A-site and B-site cations. However, it can be induced under specific synthesis conditions, such as high temperatures. The crystallographic influence of cation site disorder includes:
Lattice Distortion: The presence of a differently sized ion on a lattice site causes localized strain and distortion of the surrounding bonds. mdpi.com
Modified Properties: Cation disorder can significantly impact the electronic and magnetic properties of the material by altering the local coordination environment of the cations.
Doping Strategies and Their Impact on the Electronic and Structural Integrity of Strontium Lanthanum Aluminate
Doping involves the intentional introduction of foreign atoms (dopants) into the crystal lattice to modify its properties. tuwien.at This is a powerful technique for engineering the functionality of SrLaAlO₄, enabling the tuning of its electronic conductivity, optical response, and magnetic behavior. The choice of dopant and its concentration can be tailored for specific applications, such as creating a substrate with specific dielectric properties or introducing photoluminescent centers. nih.govnih.gov
The flexible perovskite-like structure of SrLaAlO₄ can accommodate a wide variety of dopants. mdpi.com The incorporation site depends primarily on the ionic radius and charge of the dopant ion.
Rare Earth Elements (REEs): REE³⁺ ions, such as Neodymium (Nd³⁺), have ionic radii similar to La³⁺ and are therefore expected to substitute on the A-site. hocityu.comresearchgate.net Research has confirmed the successful doping of SrLaAlO₄ single crystals with up to 5 at.% of Nd³⁺. researchgate.net Other REEs like Praseodymium (Pr) and Cerium (Ce) are also potential A-site dopants. hocityu.comdoaj.orgmdpi.com Such doping is often used to introduce or modify the optical and luminescent properties of the host crystal. nih.govresearchgate.net
Transition Metal Ions: Transition metal ions (e.g., Fe, Co, Ni, Pt) typically have smaller ionic radii and are expected to substitute for Al³⁺ on the B-site. mdpi.comresearchgate.net Doping with transition metals can be used to introduce magnetic ordering or enhance catalytic activity. Studies on related perovskites have shown that transition metals like platinum can be incorporated into the B-site, significantly altering the material's electronic properties and performance in applications like fuel cells. nih.gov
Table 2: Potential Dopants for SrLaAlO₄ and Their Effects
| Dopant Element | Typical Ion | Likely Substitution Site | Potential Impact |
|---|---|---|---|
| Neodymium (Nd) | Nd³⁺ | A-site (for La³⁺/Sr²⁺) | Modifies optical/luminescent properties. researchgate.net |
| Europium (Eu) | Eu²⁺/Eu³⁺ | A-site (for Sr²⁺/La³⁺) | Induces photoluminescence/phosphorescence. wikipedia.org |
| Cerium (Ce) | Ce³⁺/Ce⁴⁺ | A-site (for La³⁺/Sr²⁺) | Creates oxygen vacancies, enhances conductivity. hocityu.com |
| Iron (Fe) | Fe³⁺ | B-site (for Al³⁺) | Introduces magnetic properties, modifies electronic conductivity. tuwien.at |
| Platinum (Pt) | Pt⁴⁺ | B-site (for Al³⁺) | Enhances catalytic activity and oxygen exchange kinetics. nih.gov |
Vacancy Creation: This is a common mechanism. For instance, if a divalent cation like Ni²⁺ substitutes for a trivalent Al³⁺ on the B-site (creating a net negative charge, Ni'Al), the charge can be compensated by forming a positively charged oxygen vacancy (V••O). tuwien.at This is a primary method for increasing ionic conductivity.
Electronic Compensation: Charge balance can also be achieved by changing the oxidation state of other ions in the lattice. For example, in lanthanum strontium ferrite, the substitution of La³⁺ with Sr²⁺ is compensated not only by oxygen vacancies but also by the oxidation of Fe³⁺ to Fe⁴⁺. tuwien.at
Interstitial Defects: Although less common for cations due to the dense packing of the lattice, the formation of interstitial ions is another possible, though often energetically unfavorable, compensation mechanism. mit.edugithub.io
The specific mechanism that dominates depends on the dopant, its concentration, and the ambient conditions (temperature and atmosphere) during and after crystal growth. researchgate.net
Defect-Mediated Phenomena and Their Theoretical Frameworks in Strontium Lanthanum Aluminate
Defects in SrLaAlO₄ are not merely static imperfections; they actively influence the material's physical properties through various phenomena. The presence of defects can lead to lattice distortions and facilitate ionic migration, which are best understood through theoretical modeling.
Role of Defects in Lattice Relaxation and Local Strain in Strontium Lanthanum Aluminate
The presence of defects, from point defects to extended networks, inevitably induces strain and relaxation in the surrounding crystal lattice. In SrLaAlO₄, structural distortions have been observed at the crystal surface, where the AlO₆ octahedra are displaced from their ideal bulk positions. researchgate.net This surface relaxation involves shifts in the positions of aluminum and oxygen atoms, leading to a pseudo-rotation of the octahedra. researchgate.net
Lattice strain can, in turn, influence the formation energy of point defects. Computational studies on similar perovskite materials show that applying strain can control the formation of defects and even alter their electronic character, for instance, by transforming a deep-level defect into a shallow one. mdpi.com Compressive strain, for example, can increase the formation energy of certain defects, making them less likely to form. mdpi.com
In materials like strontium titanate, which is structurally related to SrLaAlO₄, it has been shown that extended defects such as dislocations create significant lattice distortions. arxiv.org These distorted regions can become preferential sites for the formation of oxygen vacancies, as the energy required to create a vacancy is locally lowered. arxiv.org This indicates a strong interplay between extended defects and point defects, mediated by local lattice strain. The accumulation of defects can lead to the evolution of structurally and stoichiometrically inhomogeneous properties on the nanoscale. arxiv.org The nuclear spin-lattice relaxation time in lanthanum aluminate has been studied, which can be influenced by the presence of defects and local structural changes. researchgate.net
Theoretical Models for Defect Migration and Interaction in Strontium Lanthanum Aluminate
Understanding the movement and interaction of defects within the SrLaAlO₄ crystal lattice is essential for predicting its long-term stability and ionic conductivity. Theoretical and computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating these dynamic processes. nih.gov
Atomistic simulations provide insights into the fundamental mechanisms of defect-mediated ion migration. youtube.com In perovskite-type oxides, ion migration is often facilitated by the presence of point defects, such as vacancies. youtube.comresearchgate.net For instance, the migration of cations can occur via a vacancy-mediated hopping mechanism. DFT calculations can estimate the activation energies (migration barriers) for these hops. youtube.commdpi.com Studies on related perovskites have shown that cation migration can proceed through defect complexes, such as a cation hopping into an adjacent vacancy. mdpi.com
The interaction between defects is also a critical aspect. For example, the segregation of Sr and O to the surface of SrLaAlO₄ is driven by the configurational entropy of the resulting bulk defects (inverse Ruddlesden-Popper faults). northwestern.edu Theoretical models can describe the energetics of such defect structures. In strontium titanate, DFT has been used to analyze the stability and electronic structure of Ruddlesden-Popper phases, which are a form of crystallographic shear defect similar to those observed in SrLaAlO₄. northwestern.eduyoutube.com These models show that while such defect structures may not be the most stable state, their formation energies can be low enough to be accessible, especially under the influence of external fields or compositional changes. youtube.com
Computational approaches for modeling point defects typically use a supercell method, where a defect is created in a large, periodic representation of the crystal. By calculating the total energy of the relaxed structure, properties like formation energy and charge transition levels can be determined. These theoretical frameworks provide a basis for understanding how defects migrate, interact, and ultimately influence the macroscopic properties of Strontium Lanthanum Aluminate.
Advanced Research Applications of Strontium Lanthanum Aluminate Single Crystals in Materials Science
Strontium Lanthanum Aluminate Single Crystals as Substrates for Epitaxial Growth of Functional Oxide Thin Films
Strontium Lanthanum Aluminate (SrLaAlO4) single crystals have emerged as a superior substrate material for the epitaxial growth of various functional oxide thin films, particularly high-temperature superconductors and perovskite heterostructures. samaterials.comsamaterials.comstonylab.comcascryst.com Their unique combination of structural and physical properties makes them a preferred choice over more traditional substrates like Strontium Titanate (SrTiO3). samaterials.comsamaterials.commtixtl.com SrLaAlO4 crystallizes in a tetragonal K2NiF4-type structure and is notable for having no phase transitions from its melting point of approximately 1650°C down to low temperatures, ensuring structural stability during film deposition and cooling. samaterials.comaemdeposition.comostphotonics.com This stability results in a structure with significantly fewer defects compared to SrTiO3. samaterials.comsputtertargets.net
The utility of SrLaAlO4 extends to the growth of complex oxide films for advanced electronic applications. samaterials.com Its low dielectric constant (~17) and low loss tangent make it highly suitable for microwave and high-frequency devices. samaterials.comsamaterials.comsputtertargets.netazimp.ru Researchers utilize SrLaAlO4 for depositing thin films of materials like cuprate (B13416276) superconductors, nickelates, and manganites to explore and harness their novel properties. msesupplies.commsesupplies.comoup.comarxiv.org For instance, the growth of LaNiO3 thin films on SrLaAlO4 has been demonstrated to produce films with good crystallinity and very flat surfaces. unesp.br Furthermore, the ability to achieve atomically flat and chemically single-terminated surfaces through controlled annealing processes is critical for creating high-quality interfaces, which is a demonstrated capability for SrLaAlO4 substrates. lbl.gov This control over the substrate surface is crucial as the chemical nature of the substrate significantly influences the morphology and transport properties of the overlying thin film. lbl.gov
Lattice Matching and Strain Engineering in Heteroepitaxial Systems Utilizing Strontium Lanthanum Aluminate Substrates
This inherent lattice mismatch is a powerful tool for strain engineering in heteroepitaxial systems. Epitaxial strain, induced by the mismatch between the substrate and the thin film, can dramatically alter the film's electronic and magnetic properties. arxiv.orgaps.orgarxiv.org For example, growing LaNiO3 on SrLaAlO4 (001) and (100) orientations results in a compressive strain of approximately -2.2%. unesp.br This strain influences the resulting electronic transport characteristics of the LaNiO3 film. unesp.br In the case of the bilayer nickelate La3Ni2O7, the compressive strain exerted by the SrLaAlO4 substrate is believed to be a key factor in inducing ambient-pressure superconductivity, a phenomenon that otherwise requires immense pressure in bulk samples. arxiv.org The ability to control strain via substrate choice allows researchers to manipulate phase transitions and create novel electronic states in materials. researchgate.netresearchgate.net The lower thermal expansion coefficient of SrLaAlO4 compared to other perovskite crystals also contributes to reducing stress during film deposition at different temperatures. aemdeposition.comostphotonics.com
Table 1: Comparison of Properties for Common Perovskite Substrates
| Property | Strontium Lanthanum Aluminate (SrLaAlO4) | Strontium Titanate (SrTiO3) | Lanthanum Aluminate (LaAlO3) |
|---|---|---|---|
| Crystal Structure | Tetragonal samaterials.com | Cubic samaterials.com | Rhombohedral (at 25°C) samaterials.com |
| Lattice Constant (Å) | a = 3.756, c = 12.636 samaterials.com | a = 3.905 samaterials.com | a = 3.821 samaterials.com |
| Melting Point (°C) | 1650 samaterials.com | 2080 samaterials.com | 2080 samaterials.com |
| Dielectric Constant | ~17 samaterials.com | ~300 samaterials.com | ~25 samaterials.com |
| Thermal Expansion (10⁻⁶/°C) | 12 samaterials.com | 10.4 samaterials.com | 10 samaterials.com |
| Mismatch to YBCO | -3.7% samaterials.com | +0.12% samaterials.com | -2.0% samaterials.com |
| Growth Method | Czochralski (CZ) samaterials.com | Vernuil samaterials.com | Czochralski (CZ) samaterials.com |
Interface Reconstruction and Electronic Structure at Strontium Lanthanum Aluminate Heterointerfaces
The interface between the SrLaAlO4 substrate and the epitaxially grown film is a region of intense scientific interest, as its atomic and electronic structure can govern the properties of the entire heterostructure. aip.org Along the <001> direction, the SrLaAlO4 crystal is composed of alternating (Sr, La)O and AlO2 planes. oup.com Studies of the SrLaAlO4 (001) surface have revealed that significant structural distortions occur, particularly in the AlO6 octahedra at the surface, even at room temperature. aip.orgresearchgate.net These reconstructions involve displacements of atoms from their bulk positions, with the surface Al atom moving inward and oxygen atoms shifting outward, creating a pseudo-rotation of the octahedra. aip.org
When a functional oxide is grown on this surface, the resulting interface can exhibit electronic reconstruction. This phenomenon is critical in systems like the La3Ni2O7/SrLaAlO4 heterostructure. arxiv.org First-principles simulations show that compressive strain from the substrate drives an electronic reconstruction in the nickelate film, leading to an unconventional occupation of specific nickel orbitals. arxiv.org Furthermore, the composition of the interface itself can be reconstructed, which in turn strongly amplifies spin fluctuations, a key ingredient for unconventional superconductivity. arxiv.org The ability to engineer the interface, for instance by controlling the termination layer of the substrate, provides a powerful route to manipulate the electronic structure and optimize the functional properties of the thin film. arxiv.orglbl.gov
Strontium Lanthanum Aluminate in Quantum Materials Research Platforms
SrLaAlO4 single crystals serve as a critical platform for the study of quantum materials, where quantum mechanical effects give rise to exotic electronic and magnetic states. myscience.chthequantuminsider.com By providing a stable, high-quality foundation with specific strain characteristics, SrLaAlO4 enables the synthesis of thin-film heterostructures where quantum phenomena can be investigated and potentially controlled. arxiv.orgaip.org
Investigation of Quantum Phenomena on Strontium Lanthanum Aluminate Surfaces and Interfaces
The interfaces formed on SrLaAlO4 substrates are fertile ground for discovering and exploring quantum phenomena. aip.orgresearchgate.net A prime example is the recent observation of ambient-pressure superconductivity in La3Ni2O7 thin films grown on SrLaAlO4(001). arxiv.org This is a significant breakthrough, as bulk La3Ni2O7 only becomes superconducting under high pressure. The combination of compressive strain and interface reconstruction provided by the SrLaAlO4 substrate is thought to stabilize the superconducting state by enhancing spin fluctuations. arxiv.org This highlights the substrate's active role in creating conditions for emergent quantum states that are absent in the bulk constituents. The study of surface and interface structural distortions at the atomic level is crucial for understanding these phenomena, with techniques like surface X-ray diffraction revealing temperature-dependent changes in the atomic positions at the SrLaAlO4 surface. aip.orgresearchgate.net
Strontium Lanthanum Aluminate as a Platform for Novel Electronic and Spintronic Devices Research
The unique properties of heterostructures grown on SrLaAlO4 substrates open avenues for the development of next-generation electronic and spintronic devices. samaterials.comarxiv.org Spintronics, a field that utilizes the spin of electrons in addition to their charge, could benefit from the engineered electronic and magnetic states at these interfaces. samaterials.com The ability to induce and control emergent properties like superconductivity and enhanced spin fluctuations through strain and interface engineering on SrLaAlO4 is a key research direction. arxiv.org The pronounced influence of the substrate on the electronic structure of materials like bilayer nickelates suggests a pathway to tailor their properties for specific technological applications, circumventing the need for high-pressure synthesis. arxiv.org This makes SrLaAlO4 an invaluable platform for researching materials that could form the basis of future high-speed, low-power electronic components. myscience.ch
Research into Strontium Lanthanum Aluminate for High-Temperature Structural Stability and Radiation Tolerance Studies
The robustness of SrLaAlO4 single crystals under extreme conditions is a subject of ongoing research, pertinent to their application in high-power electronics and other demanding environments. samaterials.com The material's high melting point of 1650°C and its structural stability across a wide temperature range are foundational to its use in high-temperature applications. samaterials.comostphotonics.com
Research using surface X-ray diffraction has directly investigated the structural integrity of the SrLaAlO4 (001) surface at elevated temperatures. aip.orgresearchgate.net These studies show that while the surface does undergo structural relaxation, it remains crystalline and well-ordered even at 650°C under ultra-high vacuum conditions. aip.orgresearchgate.net The atomic displacements at the surface change with temperature, but the fundamental structure is maintained, which is a critical requirement for devices operating at high temperatures. aip.orgresearchgate.net While specific studies on the radiation tolerance of SrLaAlO4 are less common in the provided context, related strontium aluminate compounds have been examined for their potential in immobilizing radioactive waste, suggesting a degree of stability in radiation environments. wikipedia.org The inherent high-temperature stability of perovskite-type oxides also makes them candidates for use in catalysis and as refractory materials, indicating a general resilience to harsh conditions. wikipedia.orgnorthwestern.edu
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Strontium Lanthanum Aluminate | SrLaAlO4 |
| Strontium Titanate | SrTiO3 |
| Lanthanum Aluminate | LaAlO3 |
| Yttrium Barium Copper Oxide | YBa2Cu3O7-δ (YBCO) |
| LaNiO3 | LaNiO3 |
| La3Ni2O7 | La3Ni2O7 |
| Strontium Oxide | SrO |
| Aluminum Oxide | Al2O3 |
Assessment of Structural Integrity under Extreme Conditions for Strontium Lanthanum Aluminate Single Crystals
The reliability of materials in demanding applications often hinges on their ability to maintain structural integrity under extreme conditions such as high temperatures, pressures, and thermal cycling. Strontium Lanthanum Aluminate single crystals are noted for their inherent stability, which is a critical attribute for their use as substrates for high-temperature superconductors and other functional oxide films. mdpi.comresearchgate.netnih.gov
Research has shown that SrLaAlO4 single crystals exhibit no phase transitions from their melting point of 1650°C down to low temperatures, a property that contributes to their structural stability. researchgate.netresearchgate.net This lack of phase transitions is advantageous as it prevents the mechanical stresses and defects that can arise from abrupt changes in crystal structure during thermal cycling.
A study investigating the surface structure of SrLaAlO4 (001) substrates at high temperatures (650°C) under ultra-high vacuum conditions revealed significant distortions in the surface AlO6 octahedra. researchgate.netavr-optics.com While the bulk structure remains stable, the surface undergoes atomic displacements. researchgate.netavr-optics.com Specifically, at 650°C, there are small increases in the occupancy of all atomic layers, with the AlO layer nearest the surface showing the most significant change. avr-optics.com These findings are crucial for understanding the behavior of interfaces in high-temperature devices like solid oxide cells, where the substrate's surface structure can influence the properties of epitaxially grown thin films. researchgate.netavr-optics.com
The thermal expansion coefficient of SrLaAlO4 is lower than that of other perovskite crystals, which is a beneficial characteristic for depositing films at lower temperatures to improve lattice matching and reduce stress. researchgate.netresearchgate.net While direct experimental data on the effects of high pressure and thermal shock on SrLaAlO4 single crystals is limited in publicly available research, studies on similar perovskite aluminates, such as Gadolinium Aluminate (GdAlO3), have shown pressure-induced phase transformations. mdpi.com For instance, GdAlO3 transforms from an orthorhombic to a rhombohedral structure at approximately 21 GPa. mdpi.com Such studies on related materials provide a framework for predicting the potential high-pressure behavior of SrLaAlO4, though dedicated research is needed for a definitive understanding.
Table 1: Physical and Structural Properties of Strontium Lanthanum Aluminate Single Crystals
| Property | Value | References |
| Crystal Structure | Tetragonal | researchgate.net |
| Melting Point | 1650 °C | researchgate.netaps.org |
| Density | 5.92 g/cm³ | researchgate.netaps.org |
| Mohs Hardness | 6-6.5 | researchgate.netresearchgate.net |
| Thermal Expansion Coefficient | Lower than other perovskite crystals | researchgate.netresearchgate.net |
| High-Temperature Surface Behavior (650°C) | Significant distortions to surface AlO6 octahedra | researchgate.netavr-optics.com |
Investigation of Radiation-Induced Defect Formation and Recovery in Strontium Lanthanum Aluminate
The performance and longevity of materials used in radiation environments, such as in space applications or nuclear facilities, are critically dependent on their resistance to radiation-induced damage. Research into the effects of radiation on SrLaAlO4 is crucial for these applications. It is generally noted that SrLaAlO4 has a more stable structure with fewer defects compared to other substrates like Strontium Titanate (SrTiO3). mdpi.comnih.gov
Studies on the effects of gamma-ray irradiation from a 60Co source on SrLaAlO4 single crystals have been conducted. researchgate.net These investigations revealed changes in the absorption spectra of the crystals, suggesting the formation of color centers. researchgate.net The research indicates that oxygen defects and the presence of iron (Fe) impurities play a significant role in the formation of these radiation-induced color centers. researchgate.net
While direct and extensive studies on defect formation and recovery in SrLaAlO4 are not widely available, research on similar materials like lanthanum magnesium aluminate and other perovskite aluminates provides valuable insights. For instance, in undoped lanthanum magnesium aluminate crystals, gamma and electron irradiation at room temperature produce a strong optical absorption band at 400 nm, which is associated with trapped-hole centers. nih.gov Irradiation at cryogenic temperatures (77 K) can lead to the formation of additional electron and hole centers. nih.gov
Furthermore, comparative studies on the structural damage response of lanthanum aluminate (LaAlO3) and yttrium aluminate (YAlO3) to ion irradiation have shown that the introduction of lattice defects can significantly enhance the material's response to electronic energy loss. ornl.govsemi.ac.cn This synergistic effect between pre-existing defects and electronic energy loss can lead to the formation of amorphous latent tracks even when the energy loss is below the typical threshold for such damage. ornl.govsemi.ac.cn
The recovery of radiation-induced defects is often achieved through thermal annealing. mdpi.com In perovskite materials, annealing at elevated temperatures can help to eliminate residual stresses and internal defects, and adjust the microstructure. mdpi.com The specifics of the annealing process, such as temperature and duration, are critical in controlling the final properties of the material. mdpi.com While detailed studies on the annealing of radiation-induced defects specifically in SrLaAlO4 are sparse, the general principles of defect recovery in perovskites through thermal treatment are expected to apply.
Strontium Lanthanum Aluminate in Advanced Optical and Photonic Research Components
The unique optical properties of Strontium Lanthanum Aluminate single crystals make them a promising platform for the development of advanced optical and photonic devices. Their ability to host dopant ions without significant quenching of luminescence is a key factor in this regard.
Research on Strontium Lanthanum Aluminate as a Host Material for Doped Lasers and Scintillators
Strontium Lanthanum Aluminate has been extensively investigated as a host material for solid-state lasers, particularly when doped with Neodymium (Nd³⁺). The disordered nature of the SrLaAlO4 crystal structure, where Sr²⁺ and La³⁺ ions are randomly distributed, leads to a broadening of the emission spectra of the dopant ions. This is a highly desirable feature for the development of tunable and ultrafast lasers.
Experimental studies on Nd-doped SrLaAlO4 (Nd:SrLaAlO4) have demonstrated successful tunable laser operations. A broad tuning range of 32 nm, from 1063 nm to 1095 nm, has been achieved. A maximum output power of 1.66 W at a central wavelength of 1075.5 nm has been reported, with an optical-to-optical efficiency of 30%. The absorption band of Nd:SrLaAlO4 centered at 806 nm is particularly intense, making it suitable for pumping with readily available GaAlAs laser diodes.
In the realm of scintillators, which are materials that emit light when exposed to ionizing radiation, the properties of the host material are critical. While specific research on SrLaAlO4 as a scintillator host is emerging, related cerium-doped aluminate phosphors are known to be used in fast scintillators. The broad emission spectrum of dopants in SrLaAlO4 suggests its potential for such applications.
Table 2: Laser Performance of Nd-doped Strontium Lanthanum Aluminate
| Parameter | Value |
| Dopant | Neodymium (Nd³⁺) |
| Tuning Range | 1063 nm - 1095 nm (32 nm) |
| Maximum Output Power | 1.66 W @ 1075.5 nm |
| Optical-to-Optical Efficiency | 30% |
| Pumping Wavelength | ~806 nm |
Fundamental Studies of Light-Matter Interaction in Strontium Lanthanum Aluminate Single Crystals
Understanding the fundamental interactions between light and matter in SrLaAlO4 is essential for unlocking its full potential in optical and photonic applications. These studies encompass a range of spectroscopic techniques to probe the material's electronic and vibrational properties.
Polarized infrared reflectivity spectra of SrLaAlO4 single crystals have been investigated to understand their phonon behavior. researchgate.net The number of observed polar phonons is higher than what is predicted by factor-group analysis, a discrepancy attributed to the disorder of strontium and lanthanum atoms and two-phonon absorption processes. researchgate.net This provides insight into the lattice dynamics and dielectric properties of the crystal. researchgate.net
While direct measurements of the nonlinear refractive index (n₂) of SrLaAlO4 are not widely reported, studies on a large number of other optical crystals have led to the development of empirical formulas that can predict n₂ based on the linear refractive index and its dispersion. aps.orgosti.gov These models, which have been shown to be accurate to within about 30% for a wide range of materials, could provide an estimate for SrLaAlO4. aps.orgosti.gov The nonlinear refractive index is a crucial parameter for applications involving high-intensity laser beams, such as in optical switching and frequency conversion.
Further fundamental studies could involve techniques like Raman spectroscopy under pressure to investigate changes in vibrational modes and potential phase transitions, and transient absorption spectroscopy to probe the dynamics of charge carriers on ultrafast timescales. aps.orgnih.govyoutube.comyoutube.com While specific data for SrLaAlO4 from these advanced techniques is limited in the current literature, they represent important avenues for future research to fully characterize the light-matter interactions in this promising material.
Future Directions and Emerging Research Avenues for Strontium Lanthanum Aluminate Single Crystals
Integration of Machine Learning and Artificial Intelligence in Strontium Lanthanum Aluminate Materials Discovery
Future research will likely involve the use of ML models to:
Predict Material Properties: By training algorithms on existing experimental and computational data, researchers can predict the properties of hypothetical SrLaAlO₄-based compounds. lumi-supercomputer.eu This includes forecasting electronic and dielectric properties, thermal expansion, and lattice parameters, guiding synthetic efforts toward the most promising candidates.
Optimize Synthesis Conditions: Machine learning algorithms can analyze data from both successful and failed synthesis experiments to identify the key parameters for successful crystal growth. nih.gov This data-driven approach can significantly reduce the time and cost associated with developing new growth recipes for high-quality, large-diameter SrLaAlO₄ single crystals.
Accelerate Data Analysis: In the study of complex heterostructures grown on SrLaAlO₄ substrates, AI can be employed to analyze large datasets from characterization techniques. For instance, deep convolutional neural networks have been used to distinguish structural features at the interface of Lanthanum Aluminate/Strontium Titanate, a challenge that has been a long-standing issue in the field. ornl.gov This methodology is general and can be applied to structural determination across various imaging modalities. ornl.gov
Exploration of Novel Growth Techniques for Scalable Strontium Lanthanum Aluminate Monocrystal Production for Research
The availability of large, high-quality single crystals is crucial for both fundamental research and technological applications. While the Czochralski (CZ) method is a common technique for growing SrLaAlO₄ crystals, there is a growing need for more scalable and cost-effective production methods. aemdeposition.comazimp.ru
Future research in this area will focus on:
Refining Existing Methods: Further optimization of the Czochralski method to increase crystal diameter, reduce defect density, and improve compositional homogeneity is an ongoing effort.
Alternative Melt-Growth Techniques: The optical floating zone method, which has been used to synthesize related single crystals like Strontium Aluminate (SrAl₂O₄), offers precise control over the growth process and can produce crystals with high purity. researchgate.net Exploring this and other melt-based techniques could provide new pathways to high-quality SrLaAlO₄ crystals.
Scalable Deposition Techniques: For applications in thin-film heterostructures, scalable techniques are paramount. While not used for bulk single crystal growth, methods like 90° off-axis sputtering are being explored for depositing high-quality, crystalline films of related perovskites, which could be adapted for specific SrLaAlO₄ applications.
Table 1: Comparison of Crystal Growth Techniques for Strontium Lanthanum Aluminate and Related Oxides
| Growth Method | Description | Advantages for SrLaAlO₄ | Challenges & Research Focus |
|---|---|---|---|
| Czochralski (CZ) Method | A well-established technique where a seed crystal is pulled from a melt. aemdeposition.comazimp.ru | Proven for SrLaAlO₄; capable of producing large, high-quality single crystals. aemdeposition.com | High melting point (1923 K) requires specialized equipment; optimizing for larger diameters and lower defect density. azimp.ru |
| Optical Floating Zone | A container-free method where a small region of a ceramic rod is melted using high-intensity light. researchgate.net | Produces high-purity crystals with minimal contamination from crucibles. researchgate.net | Achieving uniform diameter over long growth periods; scaling for larger production volumes. |
| Verneuil Method | Powdered feedstock is melted in an oxyhydrogen flame and deposits on a seed crystal below. | A historically significant and relatively simple method for crystal growth. | Control of crystal quality and size can be challenging compared to the CZ method. |
| Hydrothermal Synthesis | Crystals are grown from aqueous solutions at high temperatures and pressures. nih.gov | Potential for lower growth temperatures; can produce unique crystal habits. | Incorporating elements like Lanthanum and Aluminum can be complex; scaling up remains a challenge. nih.gov |
Strontium Lanthanum Aluminate as a Component in Multiferroic and Heterostructural Research Systems
One of the most exciting applications for SrLaAlO₄ single crystals is their use as substrates for creating artificial materials with emergent properties. msesupplies.com When dissimilar materials are layered together in heterostructures, the interface can exhibit phenomena not present in the constituent materials.
SrLaAlO₄ is an ideal substrate for such research due to its:
Structural Compatibility: It possesses a tetragonal crystal structure with lattice parameters that are a good match for many functional perovskite oxides, including high-temperature superconductors like Yttrium Barium Copper Oxide (YBCO). msesupplies.comaemdeposition.com This reduces strain in the epitaxially grown film, leading to higher quality.
Chemical and Thermal Stability: SrLaAlO₄ is stable and does not undergo phase transitions from its melting point down to low temperatures, providing a reliable platform for both film growth and device operation. aemdeposition.com It also has a lower thermal expansion coefficient than other common substrates. msesupplies.comaemdeposition.com
Favorable Dielectric Properties: It has a relatively low dielectric constant and low loss tangent, making it suitable for high-frequency electronic applications. azimp.ru
Future research will leverage these properties to explore complex systems, such as heterostructures of lanthanum aluminate and strontium titanate. ornl.gov While individually insulators, these interfaces can exhibit a range of properties including metallic conductivity, superconductivity, and ferromagnetism, making them a rich area for discovering new physics and developing next-generation electronic devices.
Advanced In-Situ Characterization Techniques for Dynamic Processes in Strontium Lanthanum Aluminate Single Crystals
To fully understand and engineer the properties of SrLaAlO₄ and the heterostructures grown upon it, it is essential to observe their behavior under operational conditions. Advanced in-situ characterization techniques allow researchers to probe the material's structural and electronic properties in real-time as they are subjected to changes in temperature, electric fields, or atmosphere. gatech.edu
Emerging research directions in this area include:
In-Situ X-ray Diffraction (XRD): This technique can be used to monitor the phase evolution and kinetics during the synthesis of the material itself. gatech.edu It is also invaluable for observing structural phase transitions in thin films grown on SrLaAlO₄ substrates as a function of temperature.
In-Situ Raman Spectroscopy: Raman spectroscopy is a powerful tool for probing vibrational modes within the crystal lattice. mit.edu By performing these measurements in-situ, researchers can detect subtle structural changes, such as those related to spin-state transitions or oxygen vacancy dynamics, which are critical to the functionality of many oxide electronics. mit.edu
In-Situ Electron Microscopy: Techniques like in-situ Transmission Electron Microscopy (TEM) allow for the direct visualization of atomic-scale structural changes at interfaces during growth or under an applied bias. northwestern.edu This provides direct insight into the mechanisms that drive emergent phenomena in heterostructures.
Table 2: In-Situ Characterization Techniques and Their Applications for SrLaAlO₄ Systems
| Technique | Information Gained | Dynamic Processes Studied |
|---|---|---|
| X-ray Diffraction (XRD) gatech.edu | Crystal structure, phase purity, lattice parameters, strain. | Phase evolution during synthesis, temperature-induced phase transitions. |
| Raman Spectroscopy mit.edu | Lattice vibrations, crystal symmetry, spin and charge ordering. | Structural changes with temperature and composition, oxygen catalysis. |
| Transmission Electron Microscopy (TEM) northwestern.edu | Atomic-scale structure, defects, interface quality, reconstructions. | Real-time observation of film growth, domain wall motion, surface reconstructions. |
| X-ray Photoelectron Spectroscopy (XPS) researchgate.net | Elemental composition, chemical states, electronic structure. | Changes in surface chemistry and valence states under different atmospheric or thermal conditions. |
| Scanning Tunneling Microscopy (STM) | Surface topography, local density of electronic states. | Surface dynamics during annealing, response to applied electric fields. |
Q & A
Basic Research Questions
Q. What synthesis methods are optimal for producing phase-pure strontium lanthanum aluminate (SrLaAlO₃) single crystals, and how can impurities be minimized?
- Methodological Answer : The sol-gel route is a viable low-temperature (800°C) synthesis method, using stoichiometric ratios of lanthanum nitrate and aluminum nitrate precursors. Calcination at controlled temperatures ensures crystallinity, while energy-dispersive spectroscopy (EDS) can identify impurities like silicon. Agglomeration issues in nanoparticles can be mitigated by optimizing dehydration and grinding steps . Solid-state reactions at 1500–1700°C are alternative methods but require high-purity starting materials to avoid secondary phases .
Q. How can X-ray diffraction (XRD) and scanning electron microscopy (SEM) be applied to characterize structural and morphological properties of SrLaAlO₃?
- Methodological Answer : XRD confirms the rhombohedral crystal structure and phase purity by matching peaks with reference patterns (e.g., JCPDS 31-0022). SEM reveals particle size and agglomeration trends, critical for thin-film applications. For interfacial studies (e.g., LaAlO₃/SrTiO₃ heterostructures), high-resolution TEM is recommended to analyze lattice mismatches .
Q. What are the primary applications of SrLaAlO₃ in photonics, and how do dopants like neodymium (Nd³⁺) enhance its performance?
- Methodological Answer : SrLaAlO₃ serves as a laser gain medium due to its broad emission bands. Nd³⁺ doping at 1.0 at.% concentration optimizes 1.06 µm laser output. Spectroscopic characterization (e.g., absorption/emission spectra) and Judd-Ofelt analysis quantify radiative lifetimes and quantum efficiency, enabling tunable laser designs .
Advanced Research Questions
Q. How can ion-gel gating be used to modulate the thermal conductivity of SrLaAlO₃-based thin films, and what mechanisms drive this tunability?
- Methodological Answer : Applying a gate voltage (e.g., ±3 V) via ion-gel electrolytes induces carrier density changes, altering phonon scattering. Time-domain thermoreflectance (TDTR) measures thermal conductivity (κ) variations (e.g., 30% reduction at 300 K). Data interpretation requires distinguishing electronic contributions from lattice vibrations using the Wiedemann-Franz law .
Q. What experimental approaches resolve contradictions in reported electronic properties of LaAlO₃/SrTiO₃ heterostructures, such as interfacial conductivity vs. insulating behavior?
- Methodological Answer : Controlled oxygen partial pressure during pulsed laser deposition (PLD) minimizes oxygen vacancies, a key factor in conductivity discrepancies. Transport measurements (Hall effect, magnetoresistance) under varying temperatures (2–300 K) and electrostatic gating differentiate between intrinsic 2D electron gas and defect-mediated conduction .
Q. How do fluorine ions influence the photoluminescence of SrLaAlO₃:Eu³⁺ phosphors, and what crystal field parameters govern emission tuning?
- Methodological Answer : Fluorine substitution in the AlO₆ octahedra modifies the crystal field splitting, shifting Eu³⁺ emission peaks (e.g., 612 nm → 618 nm). Rietveld refinement of XRD data quantifies lattice distortions, while photoluminescence excitation (PLE) maps identify optimal F⁻ doping levels (e.g., 5 mol%) for red-emitting phosphors .
Q. What advanced techniques enable nanoscale electronic confinement at LaAlO₃/SrTiO₃ interfaces, and how does this enhance device functionality?
- Methodological Answer : Atomic force microscope (AFM) lithography creates 2 nm-wide conductive channels, enabling quantum dot-like behavior. Magnetotransport measurements (e.g., Shubnikov-de Haas oscillations) validate confinement effects. This platform supports reconfigurable field-effect transistors (FETs) with on/off ratios >10⁴ .
Data Analysis and Validation
Q. How should researchers address uncertainties in thermal conductivity measurements of SrLaAlO₃ single crystals across temperature ranges (10–300 K)?
- Methodological Answer : Use comparative analysis with reference materials (e.g., sapphire) to calibrate TDTR or laser flash systems. Statistical error propagation must account for surface roughness (<1 nm RMS) and interfacial thermal resistance. Contradictions in literature data (e.g., κ = 12–15 W/m·K at 300 K) often arise from differing sample geometries .
Q. What strategies validate the stoichiometry and phase purity of sol-gel-derived SrLaAlO₃ nanoparticles intended for dielectric applications?
- Methodological Answer : Combine inductively coupled plasma mass spectrometry (ICP-MS) for elemental ratios (Sr:La:Al ≈ 1:1:1) with Raman spectroscopy to detect unwanted phases (e.g., La₂O₃). Cross-reference EDS and XRD data to confirm homogeneity, critical for achieving dielectric constants >20 in thin-film capacitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
